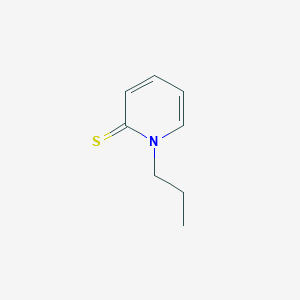
1-Propyl-2(1H)-pyridinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-2(1H)-pyridinethione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is widely studied for its antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and therapies. In
Mecanismo De Acción
The mechanism of action of 1-Propyl-2(1H)-pyridinethione is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in the growth and replication of microorganisms. This compound has been found to disrupt the cell membrane and cell wall of bacteria and fungi, leading to their death. It has also been found to inhibit the DNA replication of viruses, preventing their replication and spread.
Biochemical and Physiological Effects:
1-Propyl-2(1H)-pyridinethione has been found to have minimal toxicity and side effects in laboratory studies. However, it is important to note that further studies are needed to fully understand its potential effects on human health and the environment. In laboratory studies, this compound has been found to have a broad spectrum of antimicrobial activity, making it a promising candidate for the development of new drugs and therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Propyl-2(1H)-pyridinethione in laboratory experiments is its broad spectrum of antimicrobial activity, which makes it suitable for a wide range of applications. It is also relatively easy to synthesize in the laboratory, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the research and development of 1-Propyl-2(1H)-pyridinethione. One area of focus is the development of new drugs and therapies that utilize this compound's antimicrobial, antifungal, and antiviral properties. Another area of focus is the development of new agricultural and industrial applications for this compound, such as the development of new fungicides and preservatives. Additionally, further studies are needed to fully understand the potential effects of this compound on human health and the environment, as well as its potential for use in combination with other drugs and therapies.
Métodos De Síntesis
The synthesis of 1-Propyl-2(1H)-pyridinethione can be achieved through various methods, including the reaction of 2-chloropyridine and 1-propylamine in the presence of a base, such as potassium hydroxide, or the reaction of 2-pyridinethiol and 1-bromopropane in the presence of a strong base, such as sodium hydride. These methods have been widely used in the laboratory to produce the compound in high yield and purity.
Aplicaciones Científicas De Investigación
1-Propyl-2(1H)-pyridinethione has been extensively studied for its potential applications in various scientific fields, including medicine, agriculture, and industry. In medicine, this compound has shown promising results as an antimicrobial, antifungal, and antiviral agent. It has been found to inhibit the growth of various bacteria, fungi, and viruses, including Staphylococcus aureus, Candida albicans, and Herpes simplex virus. In agriculture, 1-Propyl-2(1H)-pyridinethione has been used as a fungicide to protect crops against fungal infections. In industry, this compound has been used as a preservative to prevent the growth of microorganisms in various products, including cosmetics and personal care products.
Propiedades
Número CAS |
19006-74-7 |
|---|---|
Nombre del producto |
1-Propyl-2(1H)-pyridinethione |
Fórmula molecular |
C8H11NS |
Peso molecular |
153.25 g/mol |
Nombre IUPAC |
1-propylpyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-2-6-9-7-4-3-5-8(9)10/h3-5,7H,2,6H2,1H3 |
Clave InChI |
GUYLNBGFVBPJTC-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC=CC1=S |
SMILES canónico |
CCCN1C=CC=CC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)
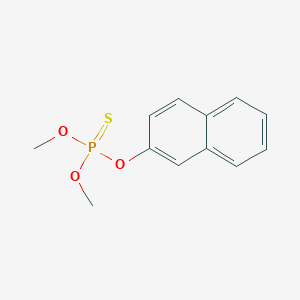
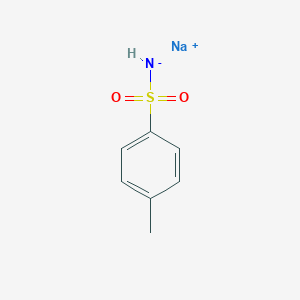
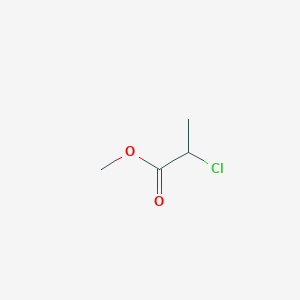
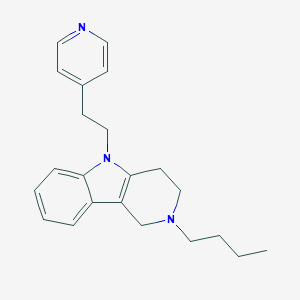
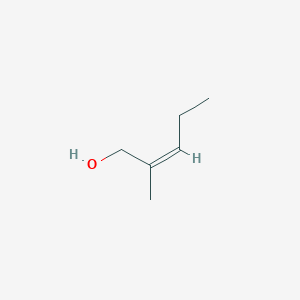
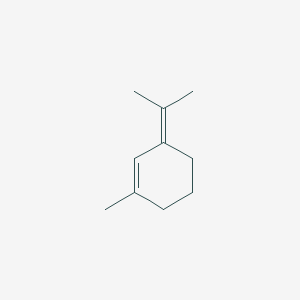
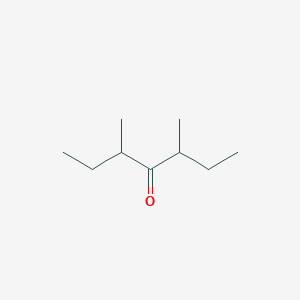
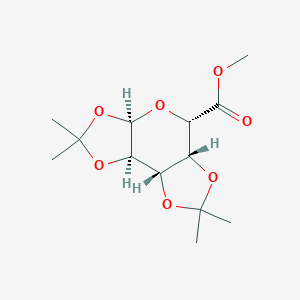
![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)
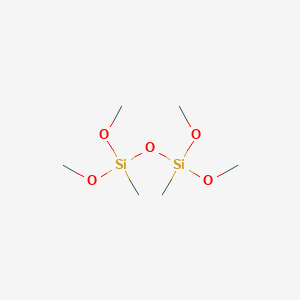
![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)
